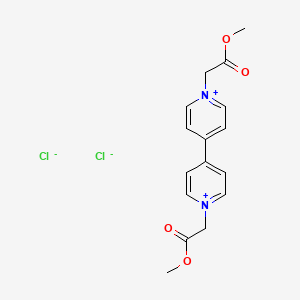
1,1'-Bis(2-methoxy-2-oxoethyl)-4,4'-bipyridin-1-ium dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Bis(2-methoxy-2-oxoethyl)-4,4’-bipyridin-1-ium dichloride is a chemical compound known for its unique structure and properties. It is a bipyridinium derivative, which means it contains two pyridine rings connected by a central carbon atom. This compound is often used in various scientific research applications due to its reactivity and potential for forming complex structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis(2-methoxy-2-oxoethyl)-4,4’-bipyridin-1-ium dichloride typically involves the reaction of 4,4’-bipyridine with 2-methoxy-2-oxoethyl chloride in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-Bis(2-methoxy-2-oxoethyl)-4,4’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in redox chemistry.
Reduction: It can also be reduced under specific conditions to yield different products.
Substitution: The methoxy and oxoethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridinium dioxides, while reduction can produce bipyridinium dihydrides.
Scientific Research Applications
1,1’-Bis(2-methoxy-2-oxoethyl)-4,4’-bipyridin-1-ium dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complex structures with metals.
Biology: The compound can be used in studies involving redox reactions and electron transfer processes.
Industry: The compound is used in the development of new materials, such as conductive polymers and catalysts.
Mechanism of Action
The mechanism of action of 1,1’-Bis(2-methoxy-2-oxoethyl)-4,4’-bipyridin-1-ium dichloride involves its ability to participate in redox reactions. The bipyridinium core can undergo reversible oxidation and reduction, making it a useful component in electron transfer processes. The methoxy and oxoethyl groups can also interact with various molecular targets, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bipyridine: A simpler bipyridinium compound without the methoxy and oxoethyl groups.
1,1’-Dimethyl-4,4’-bipyridinium dichloride: Another bipyridinium derivative with different substituents.
1,1’-Diethyl-4,4’-bipyridinium dichloride: Similar to the dimethyl derivative but with ethyl groups.
Uniqueness
1,1’-Bis(2-methoxy-2-oxoethyl)-4,4’-bipyridin-1-ium dichloride is unique due to the presence of the methoxy and oxoethyl groups, which enhance its reactivity and potential for forming complex structures. These functional groups also make it more versatile in various chemical reactions and applications compared to its simpler counterparts.
Properties
CAS No. |
76784-69-5 |
|---|---|
Molecular Formula |
C16H18Cl2N2O4 |
Molecular Weight |
373.2 g/mol |
IUPAC Name |
methyl 2-[4-[1-(2-methoxy-2-oxoethyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]acetate;dichloride |
InChI |
InChI=1S/C16H18N2O4.2ClH/c1-21-15(19)11-17-7-3-13(4-8-17)14-5-9-18(10-6-14)12-16(20)22-2;;/h3-10H,11-12H2,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
ZYUQKRNXTIZKRG-UHFFFAOYSA-L |
Canonical SMILES |
COC(=O)C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC(=O)OC.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


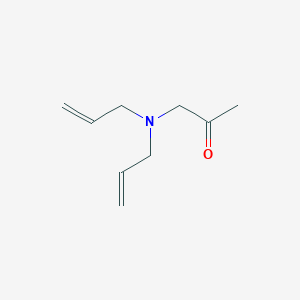
![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenol](/img/structure/B14444302.png)
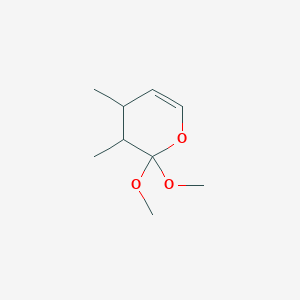
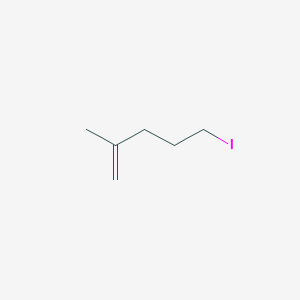


![(3aS,8aR)-3,3a,4,5,6,8a-Hexahydro-2H-cyclohepta[b]furan-2-one](/img/structure/B14444316.png)



![2-[(E)-(2-Nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione](/img/structure/B14444340.png)

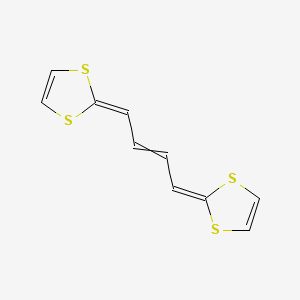
![N-[Hydroxy(phenyl)carbamothioyl]benzamide](/img/structure/B14444358.png)
